

Comprehensive Technical Guide to ON 146040: A Dual PI3K/BCR-ABL1 Inhibitor

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Compound Focus: ON 146040

CAS No.: 1404231-34-0

Cat. No.: S002830

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Executive Summary

ON 146040 represents a significant advancement in targeted cancer therapy as a **first-in-class dual inhibitor** that simultaneously targets both **PI3K isoforms** and **BCR-ABL1 kinase**. This unique mechanism of action enables disruption of multiple oncogenic signaling pathways, particularly **STAT3 and STAT5**, which are crucial for survival and proliferation in hematologic malignancies. With IC50 values of 14 nM for PI3K α and 20 nM for PI3K δ , coupled with potent activity against wild-type and mutant BCR-ABL1 (IC50 < 150 nM), **ON 146040** demonstrates exceptional potency in biochemical assays and cellular models. This whitepaper provides a comprehensive technical overview of **ON 146040**, including its **chemical properties**, **mechanism of action**, **experimental protocols**, and **research applications** for scientific professionals working in oncology drug discovery and development.

Chemical and Physical Properties

ON 146040 (CAS: 1404231-34-0) is a synthetically derived small molecule inhibitor with well-characterized pharmaceutical properties. The compound exhibits **favorable solubility characteristics** for experimental use, particularly in DMSO, making it suitable for a wide range of in vitro assay systems.

Table 1: Basic Chemical Properties of ON 146040

Property	Specification
CAS Number	1404231-34-0
Molecular Formula	C ₂₄ H ₂₃ N ₇ O ₃ S
Molecular Weight	489.55 g/mol
Chemical Name	(7Z)-2-[4-(4-methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one
Appearance	Purple solid powder
Solubility	Soluble in DMSO (4.9 mg/mL or 10.01 mM)
Storage Conditions	Desiccate at -20°C; stable for at least 3 years as powder

The structural configuration of **ON 146040** features a **Z-isomer geometry** around the exocyclic double bond, which is critical for its biological activity. The molecule incorporates a **4-methylpiperazine moiety** that enhances solubility and bioavailability, along with a **nitrophenyl group** that contributes to target binding affinity. Commercial supplies of **ON 146040** are available through multiple specialized suppliers including TargetMol (Catalog No. T12310) and BioCrick, with pricing typically ranging from approximately \$41-460 for 1-5 mg quantities, depending on the supplier and purity [1] [2].

Biochemical Profiling and Target Specificity

ON 146040 demonstrates a unique kinase inhibition profile, simultaneously targeting class I PI3K isoforms and BCR-ABL1 kinase. This dual inhibitory activity represents a strategic approach to overcoming compensatory signaling pathways that often limit the efficacy of single-target agents in hematologic malignancies.

Table 2: Quantitative Inhibitory Profile of **ON 146040**

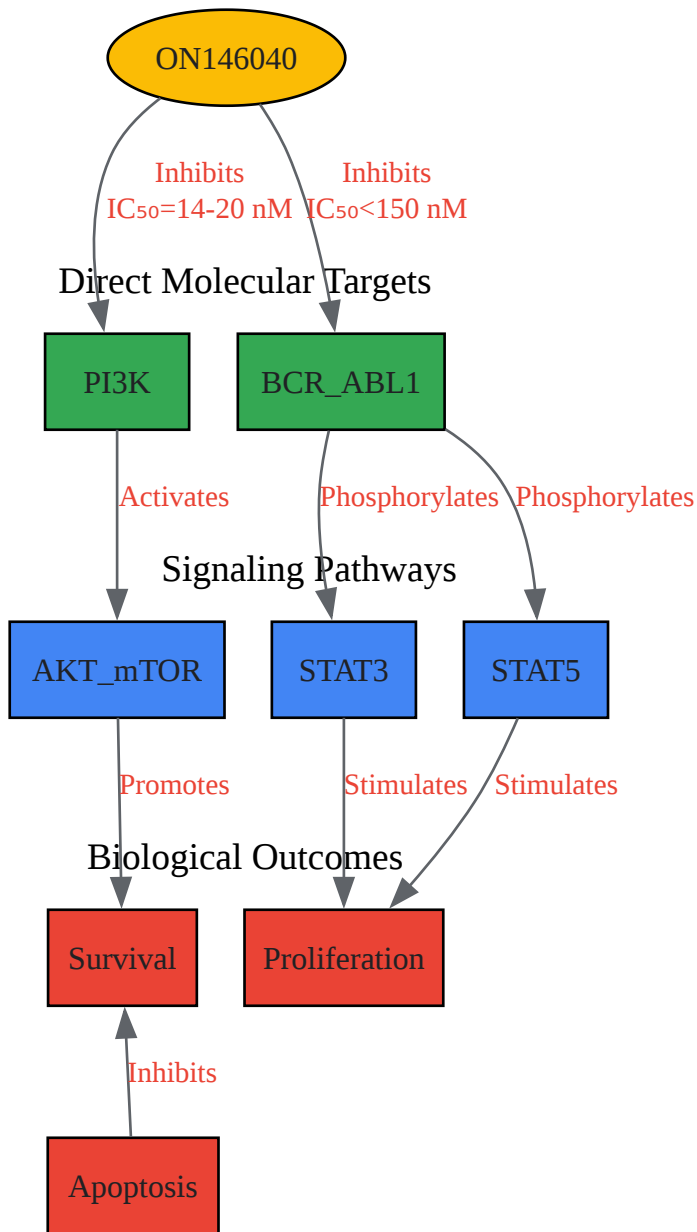
Target	IC50 Value	Experimental Context	Significance
PI3K α	14 nM	In vitro kinase assay	Primary target, potent inhibition
PI3K δ	20 nM	In vitro kinase assay	Primary target, potent inhibition
PI3K β	3 μ M	In vitro kinase assay	Moderate selectivity
PI3K γ	1 μ M	In vitro kinase assay	Moderate selectivity
Abl1	<150 nM	In vitro kinase assay	Wild-type and mutants (except T315I)
Cellular Proliferation	150-1000 nM	Hematologic tumor cell lines	Broad anticancer activity

The biochemical profiling reveals that **ON 146040** exhibits **remarkable selectivity** for PI3K α and PI3K δ isoforms over the β and γ isoforms, with approximately 150-200 fold selectivity. This selectivity profile is particularly advantageous for hematologic malignancies where PI3K δ plays a critical role in B-cell signaling and survival. Against Abl1 kinase, **ON 146040** demonstrates potent activity (IC50 < 150 nM) against wild-type and most mutant forms, though it notably **lacks activity against the T315I gatekeeper mutation**, which represents a common resistance mechanism in CML treatment [1] [2].

The cellular efficacy of **ON 146040** has been demonstrated across a panel of hematologic tumor cells, including leukemia and myeloma models, with IC50 values ranging from 150 to 1000 nM. This potent anti-proliferative activity correlates with the compound's ability to **downregulate phosphorylation** of critical signaling nodes STAT3 and STAT5, confirming its dual mechanism of action at the cellular level [2].

Mechanism of Action and Signaling Pathways

ON 146040 exerts its antitumor effects through simultaneous inhibition of PI3K and BCR-ABL1 signaling pathways, resulting in comprehensive suppression of oncogenic signaling networks that drive tumor survival and proliferation. The compound's unique ability to target these parallel pathways represents a significant advantage in overcoming the compensatory mechanisms that frequently limit targeted therapy effectiveness.



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Diagram 1: ON 146040 simultaneously inhibits PI3K and BCR-ABL1 signaling pathways, disrupting downstream survival and proliferation signals in cancer cells.

The **PI3K/AKT/mTOR pathway** represents a crucial signaling axis that regulates cell survival, growth, and metabolism. When activated by growth factors or oncogenic signals, PI3K catalyzes the conversion of PIP2 to PIP3, which recruits AKT to the plasma membrane where it becomes fully activated. AKT then phosphorylates numerous downstream substrates including mTOR, FOXO transcription factors, and BAD,

collectively promoting cell survival and proliferation. In BCR-ABL1-positive leukemias, this pathway is hyperactivated through both direct interaction between BCR-ABL1 and the p85 regulatory subunit of PI3K, as well as through indirect mechanisms involving adaptor proteins such as GRB2, GAB2, and CRKL [3].

Concurrently, **ON 146040** directly targets the **BCR-ABL1 tyrosine kinase**, the driving oncoprotein in Philadelphia chromosome-positive leukemias. BCR-ABL1 constitutively activates multiple downstream signaling pathways including JAK/STAT, RAS/RAF/MEK/ERK, and MYC, leading to uncontrolled proliferation and suppressed apoptosis. The ability of **ON 146040** to inhibit both wild-type and mutant forms of BCR-ABL1 (with the exception of T315I) positions it as a valuable tool for addressing resistance to earlier-generation TKIs [2].

The convergence of **ON 146040's** inhibitory activity on **STAT3 and STAT5 signaling** represents a particularly important aspect of its mechanism. Both transcription factors are directly phosphorylated by BCR-ABL1 and are also regulated downstream of PI3K signaling, creating a synergistic inhibitory effect that effectively disrupts the transcriptional programs driving leukemogenesis. This dual pathway inhibition results in potent suppression of hematologic tumor cell proliferation and induction of apoptosis, as demonstrated in multiple cellular models [2].

Research Applications and Experimental Findings

Hematologic Tumor Models

ON 146040 has demonstrated significant efficacy across a range of hematologic malignancy models, particularly in contexts where simultaneous inhibition of PI3K and BCR-ABL1 signaling provides therapeutic advantage. In comprehensive in vitro testing, the compound exhibited **potent cytotoxic activity** against leukemia and myeloma cell lines, with IC50 values typically ranging between 150-1000 nM. This broad activity profile reflects the importance of both targeted pathways in hematologic tumor survival and proliferation. Treatment with **ON 146040** resulted in **marked downregulation** of phosphorylated STAT3 and STAT5, confirming the compound's ability to effectively disrupt these critical signaling nodes in tumor cells. This effect is particularly significant given the established role of STAT activation in promoting cell cycle progression and preventing apoptosis in hematologic malignancies [2].

The dual targeting approach embodied by **ON 146040** addresses a common limitation of single-pathway inhibition, where compensatory activation of parallel signaling pathways often leads to treatment resistance. By simultaneously targeting both PI3K and BCR-ABL1, **ON 146040** produces a more comprehensive suppression of oncogenic signaling, resulting in enhanced antitumor effects compared to selective inhibitors of either pathway alone. This strategic approach is especially relevant for advanced-phase CML and Ph+ ALL, where multiple signaling pathways are often co-opted to drive disease progression and treatment resistance [2] [3].

Investigation of Resistance Mechanisms

Research with **ON 146040** has contributed significantly to understanding resistance mechanisms in targeted cancer therapy. The compound's **lack of activity against the T315I BCR-ABL1 mutant** highlights the continued challenge posed by this gatekeeper mutation, which introduces a steric hindrance that prevents effective binding of many ATP-competitive inhibitors. This limitation has motivated the development of alternative therapeutic strategies, including allosteric inhibitors and combination approaches [2].

Recent studies have elucidated various **BCR-ABL1-independent resistance mechanisms** that may be addressed by **ON 146040**'s dual targeting capability. These include upregulation of alternative survival pathways such as FLT3 signaling, which has been identified in approximately 50% of blast phase CML cases. Additionally, overexpression of drug efflux transporters like P-glycoprotein (P-gp) represents another significant resistance mechanism that reduces intracellular accumulation of many kinase inhibitors. The structural features of **ON 146040** may offer advantages in this context, as recent research has demonstrated that strategic modification of molecular dipole moments and pKa values can minimize recognition by efflux transporters, potentially improving intracellular drug concentrations [4] [5].

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assay

The biochemical profiling of **ON 146040** against various kinase targets employs standardized in vitro kinase assays that quantify compound potency and selectivity.

Materials and Reagents:

- Purified kinase domains (PI3K isoforms, Abl1 variants)
- Appropriate substrate proteins or peptides
- ATP solution (with [γ - 32 P]-ATP for radiometric assays or ATP with detection antibodies for luminescent assays)
- Reaction buffers optimized for each kinase
- **ON 146040** dissolved in DMSO to create concentration series
- Reference controls (staurosporine or known selective inhibitors)

Experimental Procedure:

- Prepare serial dilutions of **ON 146040** in DMSO, typically spanning 0.1 nM to 10 μ M concentrations
- Combine kinase, substrate, and ATP in appropriate reaction buffer
- Initiate reactions by adding ATP and incubate at 30°C for 60 minutes
- Terminate reactions using appropriate method (acid solution for radiometric assays, developing solution for luminescent assays)
- Quantify phosphorylation levels using scintillation counting (radiometric) or luminescence detection
- Calculate percentage inhibition relative to DMSO controls for each concentration
- Generate dose-response curves and determine IC50 values using nonlinear regression analysis

Technical Notes:

- Maintain DMSO concentration constant (<1%) across all samples
- Include reference inhibitors as assay controls
- Perform experiments in triplicate to ensure statistical reliability
- For Abl1 mutant profiling, utilize purified kinase domains containing specific mutations
- Z'-factor calculations should confirm robust assay performance [1] [2]

Cellular Proliferation and Viability Assessment

Evaluation of **ON 146040**'s effects on tumor cell proliferation employs standardized viability assays that quantify compound efficacy in cellular models.

Cell Culture Preparation:

- Utilize hematologic tumor cell lines (e.g., K562, SUP-B15, BV-173) or primary patient-derived cells
- Culture cells in appropriate media (RPMI-1640 for most suspension hematopoietic cells)
- Maintain cells in logarithmic growth phase at 37°C with 5% CO₂

MTT/XTT Assay Protocol:

- Seed cells in 96-well plates at optimized densities (typically 5,000-15,000 cells/well)
- After 24 hours, add **ON 146040** in concentration series (0-10 μ M)
- Incubate for 72 hours to allow compound treatment effects
- Add MTT (0.5 mg/mL final concentration) and incubate 2-4 hours at 37°C
- Dissolve formazan crystals with DMSO or acidified SDS solution
- Measure absorbance at 570 nm with reference wavelength at 630 nm
- Calculate percentage viability relative to untreated controls
- Determine IC50 values using four-parameter logistic curve fitting

Alternative Metabolic Assays:

- ATP-based luminescence assays (CellTiter-Glo) for enhanced sensitivity
- Resazurin reduction assays for continuous monitoring of viability
- Trypan blue exclusion for direct cell counting and viability assessment

Additional Endpoint Analyses:

- Cell cycle analysis via propidium iodide staining and flow cytometry
- Apoptosis detection using Annexin V/propidium iodide staining
- Clonogenic assays in methylcellulose for progenitor cell function [6] [2]

Western Blot Analysis of Signaling Pathways

Assessment of **ON 146040**'s effects on downstream signaling pathways utilizes Western blotting to detect changes in phosphorylation status of key signaling proteins.

Sample Preparation:

- Treat cells with **ON 146040** at relevant concentrations (IC50, 2xIC50, 5xIC50) for 2-24 hours
- Include DMSO-only treated controls and positive inhibition controls
- Harvest cells by centrifugation and wash with ice-cold PBS
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
- Quantify protein concentration using BCA or Bradford assay
- Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes

Electrophoresis and Blotting:

- Separate proteins (20-40 μ g per lane) by SDS-PAGE (8-12% gels)

- Transfer to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems
- Block membranes with 5% BSA or non-fat milk in TBST for 1 hour
- Incubate with primary antibodies overnight at 4°C

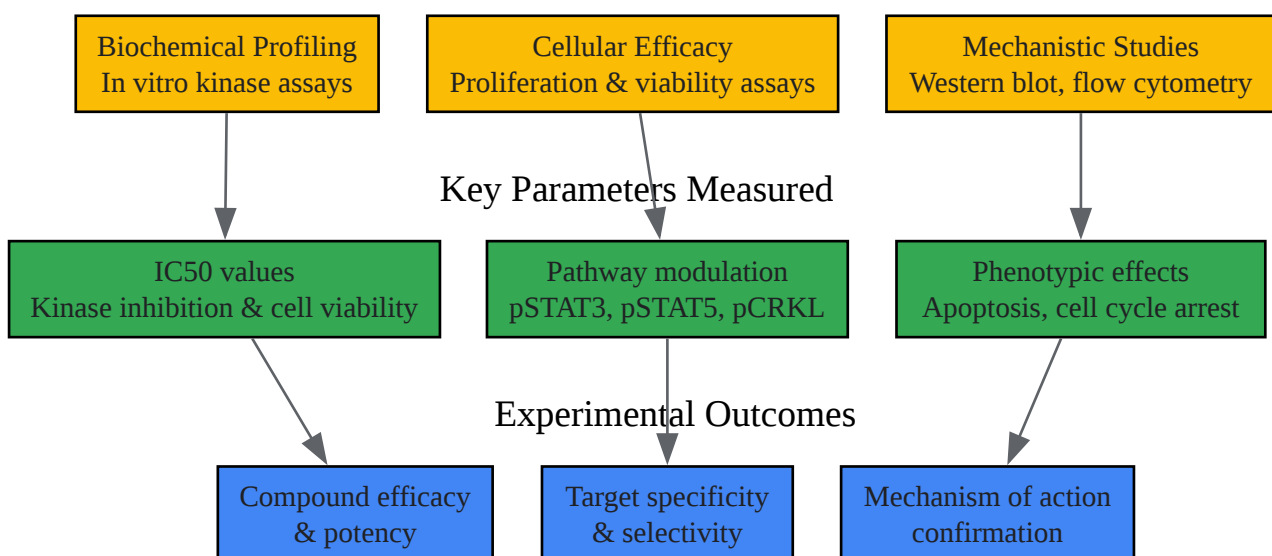
Primary Antibodies (Cell Signaling Technologies):

- Phospho-STAT3 (Tyr705) (#9145)
- Total STAT3 (#4904)
- Phospho-STAT5 (Tyr694) (#9351)
- Total STAT5 (#9363)
- Phospho-CRKL (Tyr207) (#3181)
- Total CRKL (#3182)
- Phospho-AKT (Ser473) (#4060)
- Total AKT (#4691)
- β -actin (#3700) as loading control

Detection and Analysis:

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
- Develop using enhanced chemiluminescence substrate
- Image with digital imaging system for quantitative analysis
- Normalize phospho-protein signals to total protein and loading controls
- Perform densitometric analysis using ImageJ or similar software [2] [7]

Experimental Assessment Workflow



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Diagram 2: Experimental workflow for comprehensive characterization of **ON 146040** activity, spanning biochemical, cellular, and mechanistic studies.

Comparative Analysis with Alternative Inhibitors

The therapeutic landscape for BCR-ABL1-driven leukemias has evolved significantly with the development of multiple generations of tyrosine kinase inhibitors, each with distinct properties and clinical applications.

Table 3: Comparison of **ON 146040** with Other BCR-ABL1 Inhibitors

Compound	Primary Targets	T315I Activity	Key Features	Limitations
ON 146040	PI3K α/δ , BCR-ABL1	No	Dual pathway inhibition, STAT3/5 suppression	No T315I activity
Imatinib	BCR-ABL1, PDGFR, c-KIT	No	First-generation TKI, established safety profile	Multiple resistance mutations
Dasatinib	BCR-ABL1, SRC family	No	Second-generation, broader mutation coverage	Pleural effusions, myelosuppression
Nilotinib	BCR-ABL1	No	Second-generation, improved potency	Cardiovascular toxicity
Ponatinib	BCR-ABL1, FGFR, VEGFR	Yes	Third-generation, pan-mutation activity	Vascular occlusive events
Crizotinib	ALK, ROS1, MET, ABL1	Yes	Dual ATP-pocket/allosteric mechanism	Limited ABL1 clinical data
Vamotinib	BCR-ABL1	Yes	Third-generation, favorable safety	Phase 1, limited clinical data

Compound	Primary Targets	T315I Activity	Key Features	Limitations
KF1601	BCR-ABL1, FLT3	Yes	Dual inhibitor, addresses FLT3+ BP-CML	Preclinical stage

ON 146040 occupies a unique position in this landscape due to its **dual targeting capability** against both PI3K and BCR-ABL1. This distinguishes it from conventional TKIs that primarily focus on BCR-ABL1 inhibition alone. While third-generation inhibitors like ponatinib effectively target the T315I mutation, they are associated with significant toxicity concerns, particularly vascular occlusive events observed in up to 33% of patients [8] [4] [3].

Recent research has explored innovative approaches to address the limitations of current inhibitors. **Crizotinib**, FDA-approved for ALK and ROS1-positive NSCLC, has demonstrated unexpected activity against BCR-ABL1 through a seemingly unique double mechanism of action, binding both the ATP-binding site and allosterically affecting the myristoylation binding pocket. This dual mechanism enables activity against the T315I mutation and represents a promising approach for overcoming resistance [6].

Similarly, **KF1601** represents another dual-targeting strategy, simultaneously inhibiting BCR-ABL1 and FLT3, which is activated in approximately 50% of blast phase CML cases. Preclinical studies demonstrate that KF1601 achieves complete tumor regression in xenograft models while showing a favorable safety profile compared to ponatinib in thrombo-inflammatory response assessments [4].

The emerging trend toward **combination therapies** and **dual-target inhibitors** reflects the growing recognition that single-target approaches are frequently insufficient for durable disease control, particularly in advanced-phase leukemias where multiple signaling pathways contribute to disease pathogenesis and treatment resistance [9].

Conclusion and Research Implications

ON 146040 represents a significant advancement in targeted cancer therapy through its innovative dual inhibition of PI3K and BCR-ABL1 signaling pathways. The compound's ability to simultaneously disrupt these complementary oncogenic pathways positions it as a valuable research tool for investigating signaling

network interactions in hematologic malignancies and a promising candidate for further therapeutic development.

The **comprehensive suppression** of both PI3K/AKT/mTOR and JAK/STAT signaling pathways enables **ON 146040** to overcome the compensatory mechanisms that frequently limit the efficacy of single-pathway inhibitors. This is particularly relevant in advanced-phase leukemias where multiple parallel signaling pathways are co-opted to drive disease progression and treatment resistance. The demonstrated efficacy against a broad panel of hematologic tumor cell lines, coupled with its favorable biochemical potency, supports further investigation of **ON 146040** as a potential therapeutic agent.

Future research directions should include **combination studies** with other targeted agents, particularly allosteric BCR-ABL1 inhibitors like asciminib, which might address the current limitation of T315I inactivity. Additionally, investigation of **ON 146040** in **solid tumor models** with coexisting PI3K mutations and ABL1 activation could expand its potential therapeutic applications. Further optimization of the compound's pharmaceutical properties, particularly regarding solubility and bioavailability, would facilitate in vivo efficacy studies and potential clinical translation.

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References

1. ON | Bcr-Abl | PI3K | TargetMol [targetmol.com]
2. ON | CAS:1404231-34-0 | High Purity | Manufacturer BioCrick [biocrick.com]
3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
4. KF1601, a dual inhibitor of BCR:: ABL and FLT3, overcomes drug... 1 [molecular-cancer.biomedcentral.com]
5. Computationally Driven Discovery of a BCR- ABL Kinase 1 ... Inhibitor [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
6. Crizotinib acts as ABL1 inhibitor combining ATP-binding ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

7. Frontiers | Inhibition of ABL by tyrosine kinase 1 leads to... inhibitors [frontiersin.org]

8. Phase-1 study of vamtinib (PF-114), a 3rd generation BCR... [pubmed.ncbi.nlm.nih.gov]

9. upfront use of ABL kinase inhibitor combination, either ... [pubmed.ncbi.nlm.nih.gov]

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